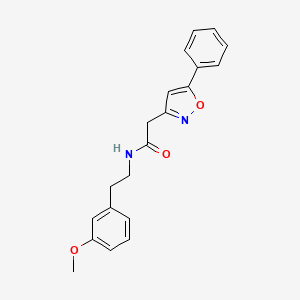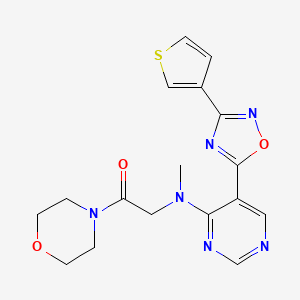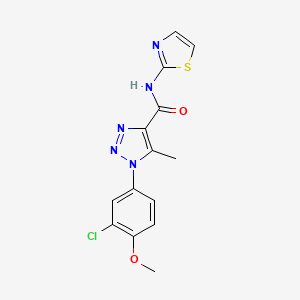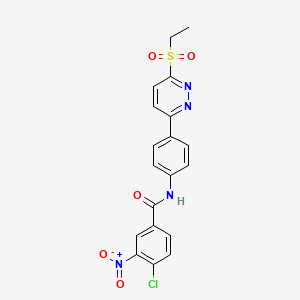
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA is a synthetic compound that is used in various research studies to investigate its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The exact mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA interacts with the sigma-1 receptor and modulates its activity, leading to the activation of various signaling pathways. MPAA has also been shown to inhibit the voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPAA can increase the release of dopamine and acetylcholine, which are neurotransmitters involved in various physiological processes such as reward, motivation, and memory. MPAA has also been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in the generation and propagation of action potentials in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPAA in scientific research is its high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. MPAA also has a relatively long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, one of the limitations of using MPAA is its potential cytotoxicity and neurotoxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MPAA in scientific research. One potential application is the investigation of the role of the sigma-1 receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MPAA may also be useful in the development of new drugs that target the sigma-1 receptor for the treatment of various diseases. Additionally, further studies are needed to investigate the potential side effects of MPAA and its safety profile in humans.
Conclusion:
In conclusion, MPAA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA has been shown to have a high affinity for the sigma-1 receptor and an inhibitory effect on the voltage-gated sodium channels, leading to various biochemical and physiological effects. MPAA has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of MPAA involves the reaction of 3-methoxyphenethylamine and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields MPAA as a white solid.
Wissenschaftliche Forschungsanwendungen
MPAA has been used in various scientific research studies due to its potential applications in the field of neuroscience. MPAA has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and learning. MPAA has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-5-6-15(12-18)10-11-21-20(23)14-17-13-19(25-22-17)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLJOWXTRJNNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)



![[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate](/img/structure/B2857638.png)
![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)
![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)



![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)
